2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide
Description
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-16-6-5-7-20(12-16)27(4)22(29)15-32-25-26-21-10-11-31-23(21)24(30)28(25)14-19-9-8-17(2)18(3)13-19/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYZYFFCWGSLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring. Common reagents include sulfur sources and nitrogen-containing compounds.
Introduction of the Dimethylbenzyl Group: This step involves the alkylation of the thienopyrimidine core with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with N-methyl-N-(3-methylphenyl)acetamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for biological research.
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Benzylated Thienopyrimidines: Compounds with benzyl groups attached to the thienopyrimidine core.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide functionalities.
Uniqueness
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is with a molecular weight of 429.6 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.6 g/mol |
| Thieno[3,2-d]pyrimidine Core | Provides diverse pharmacological activities |
Antimicrobial Properties
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies indicate that similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of critical enzymes or pathways necessary for microbial survival.
-
Antibacterial Activity : Compounds with thienopyrimidine structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Case Study : A related thienopyrimidine was found to inhibit bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Antifungal Activity : The compound's structure suggests potential antifungal properties, which are supported by preliminary studies showing activity against Candida albicans.
Anticancer Activity
Thienopyrimidines are also recognized for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications in substituents can significantly alter potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Dimethylphenyl Group | Enhances antimicrobial and anticancer properties |
| Sulfanyl Group | Increases interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
